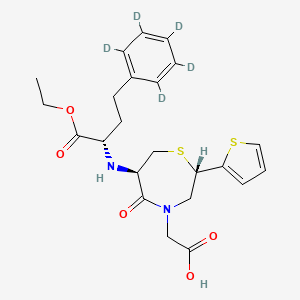

Temocapril-d5

Description

Properties

IUPAC Name |

2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5S2/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27)/t17-,18-,20-/m0/s1/i3D,4D,5D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQOFIRCTOWDOW-RJJPJTEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Isotopic Purity of Temocapril-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Temocapril-d5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor, Temocapril. This document is intended for use by professionals in research, scientific, and drug development fields who utilize deuterated standards in their analytical methodologies.

Introduction to this compound and Isotopic Purity

This compound is a stable isotope-labeled version of Temocapril, where five hydrogen atoms have been replaced by deuterium. This modification makes it an invaluable internal standard for mass spectrometry-based bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of Temocapril in biological matrices.

The utility of this compound as an internal standard is fundamentally dependent on its isotopic purity. Isotopic purity refers to the percentage of the deuterated compound that contains the specified number of deuterium atoms. High isotopic purity is crucial to ensure the accuracy and precision of analytical measurements, minimizing interference from unlabeled or partially labeled isotopic variants.

Quantitative Data on Isotopic Purity

While the exact isotopic purity of this compound is lot-specific and must be confirmed from the Certificate of Analysis (CoA) provided by the supplier, the typical specification for deuterated pharmaceutical standards is generally high. Based on available data for analogous deuterated compounds, the expected isotopic purity is detailed below.

| Parameter | Typical Specification |

| Isotopic Purity | ≥98% |

| Deuterium Enrichment | Typically ≥99 atom % D |

Note: The data presented is representative of deuterated pharmaceutical standards. For lot-specific isotopic purity of this compound, it is imperative to consult the Certificate of Analysis from the supplier.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound is a critical quality control step. The two primary analytical techniques employed for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS is a powerful technique for determining isotopic purity by distinguishing between the molecular ions of the deuterated compound and its corresponding unlabeled (d0) and partially deuterated isotopologues. The high resolving power of the instrument allows for the separation of ions with very small mass differences.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol.

-

Infusion and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography system, and is ionized using an appropriate technique, most commonly Electrospray Ionization (ESI).

-

Mass Analysis: The ionized sample is analyzed in a high-resolution mass analyzer (e.g., Orbitrap or Time-of-Flight). The instrument is operated in full scan mode to acquire the mass spectrum of the molecular ion region.

-

Data Analysis: The relative abundances of the molecular ions corresponding to the fully deuterated (d5), partially deuterated (d1-d4), and unlabeled (d0) forms of Temocapril are measured. The isotopic purity is calculated based on the ratio of the peak area of the d5 isotopologue to the sum of the peak areas of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR (Proton NMR) spectroscopy can be used to determine the degree of deuteration at specific sites within the molecule. The absence or significant reduction of a proton signal at a particular chemical shift indicates successful deuterium substitution.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆). An internal standard with a known concentration may also be added for quantitative analysis.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer.

-

Spectral Analysis: The integral of the proton signal corresponding to the deuterated position is compared to the integral of a proton signal in a non-deuterated region of the molecule. A significant decrease in the relative integral value at the deuteration site confirms high isotopic enrichment.

Visualizations

Experimental Workflow for Isotopic Purity Determination

The Role of Temocapril-d5 as an Internal Standard: A Technical Guide for Bioanalytical Method Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of temocapril and the pivotal role of its deuterated analog, temocapril-d5, as an internal standard in bioanalytical assays. The focus is on the principles of using stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification of temocapril in biological matrices.

The Pharmacological Mechanism of Action of Temocapril

Temocapril is a prodrug that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors.[1][2][3] Its therapeutic effects are primarily mediated through its active metabolite, temocaprilat.[1][2]

The Renin-Angiotensin-Aldosterone System (RAAS)

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance. As illustrated in the signaling pathway below, the enzyme renin is released by the kidneys in response to low blood pressure. Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form angiotensin I. Angiotensin I is then converted to the potent vasoconstrictor, angiotensin II, by the Angiotensin-Converting Enzyme (ACE), which is primarily found in the endothelial cells of the lungs and kidneys.[2]

Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, increased aldosterone secretion from the adrenal cortex (which promotes sodium and water retention), and stimulation of the sympathetic nervous system. These actions collectively result in an elevation of blood pressure.

ACE Inhibition by Temocaprilat

Temocapril, after oral administration, is rapidly absorbed and hydrolyzed in the liver to its active diacid metabolite, temocaprilat.[2] Temocaprilat is a potent inhibitor of ACE. By blocking ACE, temocaprilat prevents the conversion of angiotensin I to angiotensin II.[2][3] This inhibition leads to a decrease in the levels of angiotensin II, resulting in vasodilation (widening of blood vessels), reduced aldosterone secretion, and consequently, a lowering of blood pressure.[2][3]

Figure 1: Signaling pathway of the Renin-Angiotensin-Aldosterone System and the inhibitory action of temocaprilat.

The Role of this compound as an Internal Standard

In quantitative bioanalysis, particularly with highly sensitive techniques like LC-MS/MS, an internal standard (IS) is crucial for achieving accurate and precise results. The IS is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, including calibrators and quality controls, before sample processing.

Principle of a Stable Isotope-Labeled Internal Standard

A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS assays. This compound is a form of temocapril where five hydrogen atoms have been replaced with their stable isotope, deuterium. This substitution results in a molecule that is chemically identical to temocapril but has a higher molecular weight.

The fundamental principle behind using a SIL IS is that it will behave identically to the analyte during sample preparation (e.g., extraction, evaporation) and in the LC-MS/MS system (e.g., chromatography, ionization). Any loss of analyte during sample processing will be mirrored by a proportional loss of the IS. Similarly, any variation in instrument response, such as ion suppression or enhancement in the mass spectrometer's source, will affect both the analyte and the IS to the same extent. By calculating the ratio of the analyte's response to the IS's response, these variations can be effectively normalized, leading to highly reliable quantification.

Figure 2: Logical relationship illustrating the principle of using a stable isotope-labeled internal standard.

Representative Bioanalytical Method for Temocapril using this compound

While a specific, detailed published LC-MS/MS method for temocapril using this compound was not identified in the literature search, the following protocol is a representative example constructed based on common practices for the analysis of ACE inhibitors and other small molecules in biological matrices.

Experimental Protocol

3.1.1. Materials and Reagents

-

Temocapril reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant)

3.1.2. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

3.1.3. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramp up to a high percentage of mobile phase B to elute the analytes, followed by a wash and re-equilibration step.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: e.g., 500°C

-

IonSpray Voltage: e.g., 5500 V

-

Curtain Gas: e.g., 30 psi

-

Collision Gas: e.g., 8 psi

-

MRM Transitions (Hypothetical):

-

Temocapril: Q1 (parent ion) -> Q3 (product ion)

-

This compound: Q1 (parent ion + 5 Da) -> Q3 (product ion)

-

-

Method Validation

A bioanalytical method must be validated to ensure its reliability. The following tables summarize typical validation parameters and their acceptance criteria, with some example data for temocapril based on a published GC-MS method, which would be expected to be similar for a validated LC-MS/MS method.

Table 1: Linearity and Sensitivity

| Parameter | Value |

| Linearity Range | 0.50 - 100 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.5 | ≤ 9.2% | -0.6% to +2.7% | ≤ 15% | ± 15% |

| Low | 1.5 | ≤ 6.6% | -2.7% to +2.1% | ≤ 15% | ± 15% |

| Medium | 50 | ≤ 5.0% | -2.7% to +2.1% | ≤ 15% | ± 15% |

| High | 80 | ≤ 4.6% | -2.7% to +2.1% | ≤ 15% | ± 15% |

| Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy (%Bias) within ± 15% (± 20% for LLOQ). | |||||

| Data for temocapril and its metabolite temocaprilat in plasma from a GC-MS method. |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 1.5 | 85 - 115 | 85 - 115 |

| High | 80 | 85 - 115 | 85 - 115 |

| Acceptance Criteria: Recovery and Matrix Effect should be consistent and reproducible. |

Bioanalytical Workflow

The overall workflow for a bioanalytical method validation and sample analysis is a systematic process to ensure the data generated is reliable and reproducible.

Figure 3: A generalized workflow for bioanalytical method development, validation, and sample analysis.

Conclusion

This compound serves as an ideal internal standard for the quantification of temocapril in biological matrices due to its chemical and physical similarity to the analyte. Its use in LC-MS/MS methods allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise data. This technical guide provides a comprehensive overview of the mechanism of action of temocapril and a representative bioanalytical method using this compound, which can serve as a valuable resource for researchers and scientists in the field of drug development and bioanalysis. The principles and workflows described herein are fundamental to establishing robust and reliable quantitative assays for pharmacokinetic and toxicokinetic studies.

References

- 1. Single dose and steady state pharmacokinetics of temocapril and temocaprilat in young and elderly hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of temocapril hydrochloride, a novel angiotensin converting enzyme inhibitor, in renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Chemical and Physical Properties of Temocapril-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known chemical and physical properties of Temocapril-d5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor, Temocapril. This document is intended to serve as a technical resource, consolidating available data on its properties, stability, and analytical considerations. While specific experimental protocols for this compound are not widely published, this guide includes representative methodologies for the synthesis, purification, and analysis of the non-deuterated parent compound, Temocapril, which are expected to be highly analogous.

Chemical and Physical Properties

This compound is a crystalline powder.[1] Limited public data is available for specific physical properties such as melting point, boiling point, and density. However, data for the non-deuterated form, Temocapril, can provide a useful reference.

Table 1: General and Physical Properties of this compound and Temocapril

| Property | This compound | Temocapril |

| Molecular Formula | C23H23D5N2O5S2[2] | C23H28N2O5S2 |

| Molecular Weight | 481.64 g/mol [2] | 476.61 g/mol |

| Physical State | Crystalline Powder[1] | Solid |

| pKa (Strongest Acidic) | Not Determined | 3.88[3] |

| pKa (Strongest Basic) | Not Determined | 5.14[3] |

Stability and Storage

This compound is stable under normal temperatures and pressures.[1] For long-term storage, it is recommended to keep the solid form in a tightly sealed container.[1] Stock solutions should be prepared fresh, but if necessary, can be stored as aliquots in tightly sealed vials at -20°C for up to one month.[4]

Table 2: Stability and Incompatibility of this compound

| Condition/Substance | Effect/Hazard |

| Conditions to Avoid | Incompatible materials, strong oxidants.[1] |

| Incompatible Materials | Strong oxidizing agents, strong bases.[1] |

| Hazardous Decomposition Products | Nitrogen oxides, carbon monoxide, irritating and toxic fumes and gases, carbon dioxide, nitrogen.[1] |

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

Temocapril, the non-deuterated parent compound of this compound, is a prodrug that is hydrolyzed in vivo to its active metabolite, temocaprilat. Temocaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure.

By inhibiting ACE, temocaprilat prevents the conversion of the inactive peptide angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure. Additionally, the inhibition of ACE leads to an increase in the levels of bradykinin, a vasodilator, further contributing to the antihypertensive effect.

Experimental Protocols (Representative for Temocapril)

Synthesis

The synthesis of Temocapril hydrochloride involves the construction of the thiazepine core, often via the cyclization of a cysteine-derived precursor. A common approach is the Thiol-ene reaction, where a cysteine analog reacts with an α,β-unsaturated carbonyl compound to form the seven-membered ring. Subsequent oxidation of the sulfur atoms helps to stabilize the thiazepine structure.

Workflow for a potential synthetic route:

Purification

Purification of Temocapril is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) is a common method for isolating the compound to a high degree of purity.

Representative HPLC Purification Protocol:

-

Column: A reversed-phase C18 column is often suitable.

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. A typical mobile phase might consist of a mixture of acetonitrile, methanol, and a phosphate buffer.

-

Detection: UV detection at a wavelength where the compound has significant absorbance is commonly used.

Analytical Characterization

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of Temocapril. Both ¹H and ¹³C NMR would be employed.

Representative ¹H NMR Analysis Protocol:

-

Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the structure of the molecule. For this compound, the absence of signals corresponding to the deuterated positions would be a key indicator of successful labeling.

4.3.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

Representative Mass Spectrometry Analysis Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Use an appropriate ionization technique, such as electrospray ionization (ESI), to generate ions of the analyte.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Fragmentation Analysis (MS/MS): For further structural confirmation, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. The fragmentation pattern can be analyzed to identify characteristic fragments of the molecule. For this compound, the mass of the molecular ion and any fragments containing the deuterium labels would be shifted by 5 Da compared to the non-deuterated compound.

Workflow for Analytical Characterization:

References

An In-depth Technical Guide to the Synthesis and Characterization of Temocapril-d5

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a scientifically informed and detailed projection for the synthesis and characterization of Temocapril-d5. As of the compilation of this document, specific literature detailing the experimental synthesis and characterization of this compound is not publicly available. Therefore, the protocols, data, and workflows presented herein are hypothetical, based on established principles of organic synthesis, deuterium labeling, and analytical chemistry, as well as the known properties of Temocapril.

Introduction

Temocapril is a prodrug of the angiotensin-converting enzyme (ACE) inhibitor, temocaprilat.[1] Upon oral administration, temocapril is metabolized to its active form, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by inhibiting the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[1][2] This mechanism of action makes it an effective therapeutic agent for hypertension and related cardiovascular conditions.

The use of stable isotope-labeled compounds, such as this compound, is pivotal in pharmaceutical research.[3] Deuterium-labeled analogs are instrumental as internal standards in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through techniques like liquid chromatography-mass spectrometry (LC-MS).[3][4] The incorporation of deuterium can also influence the metabolic profile of a drug, potentially leading to an improved pharmacokinetic profile due to the kinetic isotope effect.[5][6]

This guide provides a comprehensive, albeit hypothetical, overview of the synthesis and characterization of this compound (Figure 1), designed to serve as a foundational resource for researchers in drug development and medicinal chemistry.

Figure 1: Chemical Structure of this compound Molecular Formula: C₂₃H₂₃D₅N₂O₅S₂ Molecular Weight: 481.64 g/mol [7]

Hypothetical Synthesis of this compound

The proposed synthetic route for this compound involves the preparation of a deuterated key intermediate, ethyl (2S)-2-amino-4-(phenyl-d5)butanoate, followed by its coupling with the thiazepine core structure of Temocapril.

Synthesis Workflow

The logical workflow for the proposed synthesis is outlined below.

References

- 1. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 2. Temocapril | C23H28N2O5S2 | CID 443874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry [simsonpharma.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Deuterated Compounds [simsonpharma.com]

- 6. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. scbt.com [scbt.com]

A Technical Guide to Commercially Available Temocapril-d5 for Research Applications

This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in the procurement and application of Temocapril-d5. This document provides a comprehensive overview of commercially available sources, typical product specifications, and detailed experimental methodologies relevant to its use as an internal standard in analytical studies.

Introduction to this compound

Temocapril is a prodrug of the angiotensin-converting enzyme (ACE) inhibitor, temocaprilat. The deuterated analog, this compound, serves as a valuable internal standard for mass spectrometry-based bioanalytical methods. Its use allows for precise quantification of temocapril in complex biological matrices by correcting for variability during sample preparation and analysis.

Commercial Sources of this compound

This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. Key commercial sources include:

-

Veeprho Pharmaceuticals: A manufacturer and supplier of pharmaceutical impurity reference standards.[1][2]

-

Santa Cruz Biotechnology: A supplier of biochemicals and research reagents.[3]

-

BOC Sciences: A global supplier of a wide range of chemicals, including isotopically labeled compounds.[4][]

-

LGC Standards / Toronto Research Chemicals (TRC): A prominent manufacturer and supplier of complex organic chemicals for biomedical research.[4]

These suppliers typically provide this compound for research use only, accompanied by a Certificate of Analysis (CoA) detailing the lot-specific quality control data.

Quantitative Data and Product Specifications

While the exact specifications for this compound are lot-dependent and detailed in the supplier's Certificate of Analysis, the following table summarizes the typical quantitative data provided for such a deuterated internal standard.

| Parameter | Typical Specification | Analytical Method(s) |

| Chemical Purity | ≥98% | HPLC, UPLC, or GC |

| Isotopic Purity | ≥99 atom % D | Mass Spectrometry (MS) |

| Deuterium Incorporation | ≥99% d5 | Mass Spectrometry (MS) |

| Identity Confirmation | Conforms to structure | ¹H-NMR, Mass Spectrometry (MS) |

| Appearance | White to off-white solid | Visual Inspection |

| Molecular Formula | C₂₃H₂₃D₅N₂O₅S₂ | - |

| Molecular Weight | 481.64 g/mol | - |

Note: The values presented in this table are representative and may vary between suppliers and specific lots. Researchers should always refer to the Certificate of Analysis provided with the product for precise data.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of temocapril in biological samples. The following is a representative protocol adapted from a similar method for another deuterated ACE inhibitor internal standard.

Quantification of Temocapril in Human Plasma using LC-MS/MS with this compound as an Internal Standard

4.1.1. Materials and Reagents

-

Temocapril reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

4.1.2. Sample Preparation (Solid-Phase Extraction)

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 100 µL of plasma, add 10 µL of a working solution of this compound (e.g., 1 µg/mL in methanol).

-

Vortex the mixture for 10 seconds.

-

Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.1.3. LC-MS/MS Conditions

-

LC System: UHPLC system

-

Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient: A suitable gradient to separate temocapril from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions (Hypothetical):

-

Temocapril: Q1/Q3 transition specific to the parent drug

-

This compound: Q1/Q3 transition specific to the deuterated internal standard

-

4.1.4. Data Analysis

The concentration of temocapril in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this to a calibration curve constructed from samples with known concentrations of temocapril.

Mandatory Visualizations

Workflow for the Use of this compound as an Internal Standard

The following diagram illustrates the general workflow for the procurement, quality control, and application of this compound in a typical bioanalytical laboratory.

Caption: Workflow for using this compound as an internal standard.

Signaling Pathway Context (Hypothetical)

While this compound itself is not involved in signaling, its non-deuterated counterpart, temocapril, acts on the Renin-Angiotensin System (RAS). The following diagram illustrates the simplified RAS pathway and the point of inhibition by temocaprilat, the active metabolite of temocapril.

Caption: Simplified Renin-Angiotensin System and Temocaprilat's mechanism.

References

Temocapril-d5 certificate of analysis explained

An In-Depth Technical Guide to the Temocapril-d5 Certificate of Analysis

Introduction

This compound is the deuterium-labeled form of Temocapril, an angiotensin-converting enzyme (ACE) inhibitor. Temocapril itself is a prodrug, meaning it is converted in the body to its active form, temocaprilat, to exert its therapeutic effect. The primary use of this compound in a research and development setting is as an internal standard for analytical and bioanalytical studies, such as mass spectrometry-based assays, to ensure accurate quantification of Temocapril in complex matrices like plasma or urine.

This guide is designed for researchers, scientists, and drug development professionals. It provides a detailed explanation of the components of a typical Certificate of Analysis (CoA) for this compound, including the analytical tests performed, their methodologies, and the interpretation of the results.

Physicochemical and Identification Data

A Certificate of Analysis begins by confirming the identity and fundamental properties of the compound. This section ensures that the material is unequivocally what it purports to be. Key identifiers are summarized in the table below.

| Parameter | Specification |

| Analyte Name | Temocapril Hydrochloride-d5 |

| Molecular Formula | C₂₃D₅H₂₃N₂O₅S₂ · HCl |

| Molecular Weight | 518.10 g/mol |

| Unlabeled CAS Number | 1356840-03-3 |

| Appearance | Neat (Solid/Powder) |

| Isotopic Enrichment | Deuterium |

Purity and Quality Specifications

This section of the CoA details the purity of the substance and the limits for any detected impurities. High-performance liquid chromatography (HPLC) is a primary technique for assessing purity. The data is crucial for ensuring the accuracy of experiments where this material is used as a reference standard.

| Test | Method | Typical Specification |

| Purity Assay | HPLC | ≥98% |

| Identity Confirmation | Mass Spectrometry (MS) | Conforms to structure |

| Identity Confirmation | ¹H NMR | Conforms to structure |

| Chromatographic Purity | HPLC | Individual Impurity: ≤0.5% |

| Heavy Metals | ICP-MS or Method 4 | ≤20 ppm |

| Residual Solvents | GC-HS | Complies with USP <467> |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of the results presented in a CoA. Below are the typical experimental protocols for the key analytical tests performed on this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

HPLC is used to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC method is typically employed to determine its purity and to quantify any related impurities.

-

Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

-

Column : C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A gradient mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic phase (e.g., acetonitrile).

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV detection at a wavelength between 232–236 nm.

-

Quantification : The purity is calculated by the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to confirm the molecular weight of this compound, providing definitive structural identification.

-

Instrumentation : A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

-

Ionization Technique : Electrospray Ionization (ESI) is commonly used, typically in positive ion mode.

-

Analysis : The instrument is set to scan for the expected mass-to-charge ratio (m/z) of the protonated this compound molecule [M+H]⁺. The observed mass must correspond to the calculated exact mass of the deuterated compound.

-

Interpretation : A successful test confirms the presence of the correct molecular ion, verifying the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. ¹H NMR is used to confirm the overall structure of this compound and to ensure that the deuterium labels are in the correct positions (indicated by the absence of signals at specific chemical shifts compared to the unlabeled Temocapril spectrum).

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation : The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Analysis : A ¹H NMR spectrum is acquired.

-

Interpretation : The resulting spectrum is compared against the known spectrum of unlabeled Temocapril. The absence of proton signals in the phenyl ring region confirms successful deuteration at these positions. All other signals must be consistent with the expected structure of the molecule.

Mechanism of Action and Quality Control Workflow

Visual diagrams help in understanding complex biological pathways and experimental processes. The following diagrams illustrate the mechanism of action of Temocapril and the typical quality control workflow for certifying a this compound reference standard.

Caption: Mechanism of action of Temocaprilat in the RAAS pathway.

Caption: Quality control workflow for this compound reference standard.

In-Depth Technical Guide: Deuterium Labeling in Temocapril-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling in Temocapril-d5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor, Temocapril. This document outlines the probable positions of deuterium labeling, presents relevant data in a structured format, and offers insights into the experimental methodologies that would be employed for its synthesis and characterization.

Introduction to Deuterium Labeling in Drug Development

Deuterium, a stable isotope of hydrogen, has gained significant attention in pharmaceutical research. The substitution of hydrogen with deuterium at specific metabolically vulnerable positions within a drug molecule can alter its pharmacokinetic profile. This modification, known as deuterium labeling, can lead to a decreased rate of metabolism, resulting in a longer half-life, increased systemic exposure, and potentially improved therapeutic efficacy and safety.

Temocapril is a prodrug that is converted in the body to its active metabolite, temocaprilat. It is used for the treatment of hypertension and heart failure. The development of a deuterated version, this compound, suggests an effort to enhance its metabolic stability.

Positional Isomerism of Deuterium in this compound

Based on common metabolic pathways of drugs containing a phenyl group, it is highly probable that the five deuterium atoms in this compound are located on the phenyl ring of the 4-phenylbutan-2-ylamino moiety. This ring is a primary site for oxidative metabolism by cytochrome P450 enzymes. By replacing the hydrogen atoms on this ring with deuterium, the C-D bonds, being stronger than C-H bonds, are more resistant to enzymatic cleavage, thereby slowing down the metabolic process.

While definitive structural elucidation would require spectroscopic data from techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the phenyl-d5 labeling pattern is the most chemically reasonable and common strategy for this class of compounds.

Quantitative Data Summary

The key quantitative data for this compound is its molecular composition, which confirms the incorporation of five deuterium atoms.

| Property | Value | Source |

| Molecular Formula | C23H23D5N2O5S2 | [1] |

| Molecular Weight | 481.64 g/mol | [1] |

| Isotopic Purity | Typically >98% for commercially available standards | (Assumed) |

| Deuterium Incorporation | 5 Deuterium Atoms | [1] |

Experimental Protocols

The following sections describe the likely experimental methodologies for the synthesis and structural confirmation of this compound.

Synthesis of this compound (Hypothetical)

The synthesis of this compound would likely follow a similar pathway to that of unlabeled Temocapril, with the key difference being the introduction of a deuterated starting material.

Workflow for the Synthesis of this compound:

Caption: Hypothetical synthetic workflow for this compound.

-

Friedel-Crafts Acylation: Benzene-d6 would be acylated with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3) to form 4-oxo-4-(phenyl-d5)butanoic acid.

-

Reduction: The ketone group of 4-oxo-4-(phenyl-d5)butanoic acid would be reduced to a methylene group, for instance, via a Clemmensen or Wolff-Kishner reduction, to yield 4-(phenyl-d5)butanoic acid.

-

Activation and Coupling: The resulting deuterated carboxylic acid would then be activated (e.g., as an acid chloride or with a coupling agent like DCC) and coupled with the appropriate amine precursor of the Temocapril backbone to form the final product, this compound.

Structural Elucidation

1. Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight and the number of incorporated deuterium atoms.

-

Methodology: High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the synthesized this compound. The mass difference between the deuterated and non-deuterated compounds would confirm the presence of five deuterium atoms. Fragmentation analysis (MS/MS) could further help to localize the deuterium atoms to the phenyl-containing fragment.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To definitively determine the positions of the deuterium atoms.

-

Methodology:

-

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenyl ring would be absent or significantly diminished, confirming the location of the deuterium labels.

-

²H NMR (Deuterium NMR): A ²H NMR experiment would show a signal in the aromatic region, directly observing the deuterium nuclei on the phenyl ring.

-

¹³C NMR: The carbon signals of the deuterated phenyl ring would show characteristic triplet patterns due to C-D coupling, and the signals would be shifted slightly upfield compared to the non-deuterated compound.

-

Visualization of Deuterium Labeling

The following diagram illustrates the molecular structure of Temocapril with the probable positions of the five deuterium atoms highlighted.

Caption: Molecular structure of Temocapril with the five deuterium atoms on the phenyl ring.

Disclaimer: The precise labeling pattern of commercially available this compound should be confirmed by consulting the certificate of analysis provided by the supplier, which would contain detailed analytical data. The information presented in this guide is based on established principles of medicinal chemistry and drug metabolism.

References

An In-depth Technical Guide to the Mass Spectrum of Temocapril-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Temocapril-d5, a deuterated internal standard essential for the accurate quantification of the angiotensin-converting enzyme (ACE) inhibitor, Temocapril, in biological matrices. Due to the limited availability of public data on the specific mass spectrum of this compound, this guide combines established knowledge of Temocapril's chemical properties and mass spectrometric behavior of similar ACE inhibitors to present a predictive yet thorough analysis.

Introduction to Temocapril

Temocapril is a prodrug ACE inhibitor used in the treatment of hypertension and congestive heart failure.[1] Following oral administration, it is rapidly metabolized to its active diacid form, Temocaprilat, which is a potent inhibitor of ACE. This enzyme plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the vasoconstrictor angiotensin II. By inhibiting this conversion, Temocaprilat leads to vasodilation and a reduction in blood pressure. The use of a stable isotope-labeled internal standard like this compound is critical for minimizing variability and ensuring accuracy in pharmacokinetic and bioequivalence studies.

Predicted Mass Spectrum and Fragmentation of this compound

The mass spectrum of this compound, when analyzed by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI), would be expected to show a protonated molecule [M+H]⁺ as the precursor ion. Collision-induced dissociation (CID) of this precursor ion would then lead to the formation of characteristic product ions.

Table 1: Predicted Mass Spectrometric Parameters for Temocapril and this compound

| Compound | Precursor Ion (m/z) [M+H]⁺ | Predicted Product Ion 1 (m/z) | Predicted Product Ion 2 (m/z) | Predicted Fragmentation Pathway |

| Temocapril | 477.1 | 375.1 | 234.1 | Loss of the ethoxycarbonyl group; Cleavage of the amide bond |

| This compound | 482.1 | 380.1 | 234.1 | Loss of the ethoxycarbonyl group; Cleavage of the amide bond |

Note: The m/z values for this compound are predicted based on the addition of five daltons to the parent compound and its corresponding fragments containing the deuterated phenyl group. The exact m/z values may vary slightly based on the specific instrumentation and experimental conditions.

Experimental Protocols for LC-MS/MS Analysis

A robust and sensitive LC-MS/MS method is essential for the quantification of Temocapril in biological samples. The following is a representative experimental protocol synthesized from established methods for ACE inhibitors.

3.1. Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (concentration to be optimized based on the assay).

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

3.2. Liquid Chromatography Conditions

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is suitable for separation.

-

Mobile Phase: A gradient elution with a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

3.3. Mass Spectrometry Conditions

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Temperature: 500°C.

-

Ion Spray Voltage: 5500 V.

-

Curtain Gas: 30 psi.

-

Collision Gas: Nitrogen, medium.

-

MRM Transitions:

-

Temocapril: Q1: 477.1 m/z → Q3: 375.1 m/z (quantifier), 234.1 m/z (qualifier)

-

This compound: Q1: 482.1 m/z → Q3: 380.1 m/z (quantifier)

-

Visualizations

4.1. Proposed Fragmentation Pathway of Temocapril

References

In-Depth Technical Guide to the Stability and Storage of Temocapril-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Temocapril-d5, a deuterium-labeled analogue of the angiotensin-converting enzyme (ACE) inhibitor, Temocapril. Understanding the stability profile of this compound is critical for ensuring accurate and reproducible results in research and development settings. This document outlines general storage recommendations, potential degradation pathways, and a framework for stability-indicating analytical methodologies.

General Stability and Storage Recommendations

This compound is generally stable under normal laboratory temperatures and pressures.[1] However, to maintain its integrity and prevent degradation, specific storage conditions should be adhered to.

Key Storage Recommendations:

-

Container: Store in a well-closed container to protect from atmospheric moisture and contaminants.[1]

-

Temperature: For the hydrochloride salt of the unlabeled compound, Temocapril, storage in a cool and well-ventilated warehouse at temperatures not exceeding 37°C is recommended.[2] While specific data for this compound is not available, adhering to this temperature range is a prudent measure.

-

Incompatible Substances: Avoid contact with strong oxidizing agents and strong bases, as these can promote degradation.[1] It is advisable to store this compound separately from these types of chemicals.[2]

Potential Degradation Pathways

While specific forced degradation studies on this compound are not extensively published, information on Temocapril and other ACE inhibitors suggests several potential degradation pathways that researchers should be aware of.

-

Hydrolysis: Temocapril is a prodrug that is hydrolyzed in the body to its active metabolite, Temocaprilat. This hydrolytic conversion of the ester group is a primary metabolic pathway and a likely degradation route under aqueous conditions.[3]

-

Oxidation: The presence of a thiol group in the molecular structure of some ACE inhibitors makes them susceptible to oxidation, often leading to the formation of disulfide dimers. While Temocapril's structure is different, the potential for oxidative degradation should be considered, especially in the presence of oxidizing agents.

-

Thermal Decomposition: At elevated temperatures, this compound may decompose. Hazardous decomposition products can include nitrogen oxides, carbon monoxide, carbon dioxide, and other toxic fumes and gases.[1]

-

Photodegradation: Exposure to light, particularly UV radiation, can be a source of degradation for many pharmaceutical compounds. ACE inhibitors have been shown to be susceptible to photodegradation.

Framework for Stability-Indicating Analytical Methods

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method that can accurately separate and quantify the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are common techniques for this purpose.

High-Performance Thin-Layer Chromatography (HPTLC) Method for Temocapril

An HPTLC method has been reported for the determination of Temocapril in pharmaceutical formulations. While this method was not developed as a stability-indicating assay, its parameters can serve as a starting point for method development.

Table 1: HPTLC Method Parameters for Temocapril Analysis

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F254 HPTLC plates |

| Mobile Phase | Ethyl acetate: Acetonitrile: Acetic acid (8.0: 2.0: 0.1, v/v/v) |

| Standard Solution | 1000 µg/mL Temocapril in methanol |

| Detection | Densitometric scanning |

Source: Adapted from a study on HPTLC determination of Temocapril.

This method would require validation for its stability-indicating properties by performing forced degradation studies and demonstrating that all degradation products are well-resolved from the parent peak.

Experimental Protocols: A Proposed Framework for a Forced Degradation Study

To thoroughly assess the stability of this compound, a forced degradation study should be conducted according to the International Council for Harmonisation (ICH) guidelines. The following is a proposed framework for such a study.

Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound reference standard

-

HPLC grade solvents (acetonitrile, methanol, water)

-

Acids (e.g., 0.1 M HCl)

-

Bases (e.g., 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

Buffers of various pH

Experimental Workflow:

References

Methodological & Application

Application Note: High-Throughput Quantification of Temocapril in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Abstract

This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the angiotensin-converting enzyme (ACE) inhibitor, Temocapril, in human plasma. The method utilizes Temocapril-d5 as a stable isotope-labeled internal standard to ensure accuracy and precision. A simple and efficient protein precipitation protocol is employed for sample preparation, enabling rapid sample turnaround. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in the positive electrospray ionization mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Temocapril.

Introduction

Temocapril is a prodrug ACE inhibitor used in the treatment of hypertension and congestive heart failure.[1] It is rapidly converted in the body to its active metabolite, temocaprilat.[1] To support pharmacokinetic and clinical studies, a robust and reliable analytical method for the quantification of Temocapril in biological matrices is essential. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalytical applications. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response.[2] This application note provides a detailed protocol for the development and application of an LC-MS/MS method for Temocapril in human plasma.

Experimental Protocols

Materials and Reagents

-

Temocapril reference standard (purity >98%)

-

This compound internal standard (purity >98%)[3]

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Standard and Quality Control Sample Preparation

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Temocapril and this compound into separate 10 mL volumetric flasks.

-

Dissolve in methanol and bring to volume.

Working Standard Solutions:

-

Prepare serial dilutions of the Temocapril stock solution in 50:50 (v/v) methanol:water to create a series of working standard solutions for the calibration curve.

-

Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

Calibration Curve and Quality Control (QC) Samples:

-

Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 0.5 to 500 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 400 ng/mL) in the same manner.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[4]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.1-4.0 min: 10% B (re-equilibration)

-

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry:

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes the proposed quantitative parameters for the LC-MS/MS analysis of Temocapril and its internal standard, this compound. It is important to note that the product ions and collision energies are predicted based on the fragmentation of structurally similar ACE inhibitors and should be experimentally optimized for the specific instrument used.[1]

| Analyte | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Temocapril | 477.1 | To be determined | 100 | To be optimized |

| Temocapril | 477.1 | To be determined | 100 | To be optimized |

| This compound | 482.1 | To be determined | 100 | To be optimized |

Note: The molecular weight of Temocapril is 476.6 g/mol and this compound is approximately 481.6 g/mol .[3] The precursor ions are the protonated molecules [M+H]+. The product ions should be selected based on stable and abundant fragments observed during infusion and fragmentation experiments. Collision energies should be optimized for each transition to achieve the highest signal intensity.

Mandatory Visualization

Caption: Workflow for the LC-MS/MS analysis of Temocapril.

Discussion

The described LC-MS/MS method provides a robust and efficient workflow for the quantification of Temocapril in human plasma. The protein precipitation sample preparation method is simple, fast, and cost-effective, making it suitable for high-throughput analysis. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for potential variations during sample handling and analysis. The chromatographic and mass spectrometric conditions are based on established methods for similar ACE inhibitors and provide a solid starting point for method optimization on any triple quadrupole LC-MS/MS system.[1][4]

Conclusion

This application note outlines a detailed and practical LC-MS/MS method for the determination of Temocapril in human plasma using this compound as an internal standard. The provided protocols for sample preparation, chromatography, and mass spectrometry are designed to be readily implemented in a bioanalytical laboratory. This method is well-suited for supporting clinical and pharmacokinetic research of Temocapril.

References

Application Note: High-Throughput Quantification of Temocaprilat in Human Plasma by UPLC-MS/MS using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of temocaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor temocapril, in human plasma. The use of a stable isotope-labeled internal standard, Temocapril-d5, ensures high accuracy and precision. The protocol employs a simple protein precipitation step for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic and bioequivalence studies. All quantitative data and experimental protocols are presented in detail.

Introduction

Temocapril is a prodrug that is rapidly converted in the body to its active diacid metabolite, temocaprilat.[1] Temocaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system and blood pressure regulation. Accurate measurement of temocaprilat concentrations in biological matrices is essential for pharmacokinetic assessments, dose-response studies, and clinical trial monitoring.[2][3] This application note presents a validated UPLC-MS/MS method for the reliable quantification of temocaprilat in human plasma, utilizing this compound as the internal standard to correct for matrix effects and variability in sample processing.

Experimental

Materials and Reagents

-

Temocaprilat reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, deuterated analog of temocapril)[4][5]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free, sourced from an accredited biobank)

Instrumentation

-

UPLC System: Waters ACQUITY UPLC I-Class or equivalent

-

Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.

-

Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

Stock Solutions: Primary stock solutions of temocaprilat and this compound were prepared in methanol at a concentration of 1 mg/mL. These were stored at -20°C.

Working Solutions: Working standard solutions of temocaprilat were prepared by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water to achieve a range of concentrations for spiking into plasma. A working internal standard (IS) solution of this compound was prepared at a concentration of 100 ng/mL in the same diluent.

Calibration Standards (CS) and Quality Control (QC) Samples: Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solutions to yield final concentrations ranging from 0.5 to 500 ng/mL for temocaprilat. Quality control samples were independently prepared at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Sample Preparation Protocol

-

Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

-

Pipette 100 µL of plasma sample, calibration standard, or QC into the corresponding tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank matrix samples) and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.[6]

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Method

UPLC Conditions:

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 1.5 | |

| 2.0 | |

| 2.1 | |

| 3.0 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 450°C |

| Desolvation Gas Flow | 800 L/Hr |

| Cone Gas Flow | 50 L/Hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Temocaprilat | 449.1 | 206.1 | 35 | 20 |

| This compound | 454.1 | 211.1 | 35 | 20 |

Results and Data Presentation

The UPLC-MS/MS method was validated for linearity, precision, accuracy, recovery, and stability according to standard bioanalytical method validation guidelines.

Calibration Curve and Linearity

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.995.

| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |

| Temocaprilat | 0.5 - 500 | y = 0.021x + 0.003 | 0.997 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels. The results are summarized in the table below.

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |

| LLOQ | 0.5 | 6.8 | 105.2 | 8.1 | 103.5 |

| Low QC | 1.5 | 5.2 | 98.7 | 6.5 | 101.2 |

| Mid QC | 75 | 4.1 | 102.3 | 5.3 | 100.8 |

| High QC | 400 | 3.5 | 99.5 | 4.8 | 99.1 |

Matrix Effect and Recovery

The extraction recovery and matrix effect were assessed at Low, Mid, and High QC concentrations.

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 1.5 | 92.5 | 97.8 |

| Mid QC | 75 | 94.1 | 99.2 |

| High QC | 400 | 93.7 | 98.5 |

Experimental Workflow Diagram

References

- 1. Single dose and steady state pharmacokinetics of temocapril and temocaprilat in young and elderly hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of temocapril during repeated dosing in elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Extraction of Temocapril and Temocapril-d5 from Urine for LC-MS/MS Analysis

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor, Temocapril, and its deuterated internal standard, Temocapril-d5, in human urine. The protocol employs a reversed-phase SPE sorbent for efficient sample cleanup and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring accurate bioanalytical data for pharmacokinetic and clinical studies.

Introduction

Temocapril is a prodrug ACE inhibitor, which is metabolized to its active diacid form, temocaprilat.[1] It is primarily excreted through bile, but also in urine, making urinary concentration a key parameter in understanding its pharmacokinetic profile.[1] Accurate and sensitive quantification of Temocapril in urine is crucial for clinical research and drug development. Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological matrices like urine, reducing matrix effects and improving the reliability of subsequent LC-MS/MS analysis. This protocol provides a detailed SPE workflow for the extraction of Temocapril and its internal standard, this compound, from urine samples. While a specific validated method for Temocapril in urine is not widely published, this protocol is based on established methods for similar ACE inhibitors and general principles of bioanalytical sample preparation.[2][3][4][5]

Experimental

Materials and Reagents

-

Temocapril and this compound standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium acetate

-

Reversed-phase SPE cartridges (e.g., C18 or a polymer-based sorbent like Oasis HLB)

-

Human urine (drug-free)

-

Standard laboratory equipment (vortex mixer, centrifuge, SPE manifold, etc.)

Sample Pretreatment

-

Thaw frozen urine samples at room temperature.

-

Vortex mix the samples for 30 seconds to ensure homogeneity.

-

Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

-

Transfer the supernatant to a clean tube.

-

Spike the urine supernatant with the internal standard, this compound, to a final concentration of 100 ng/mL.

-

Acidify the urine sample by adding 100 µL of 2% formic acid per 1 mL of urine. Vortex to mix.

Solid-Phase Extraction Protocol

The following protocol is a general guideline and may require optimization for specific SPE cartridges and laboratory conditions.

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

-

Loading: Load the pretreated urine sample (approximately 1 mL) onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. A second wash with a slightly stronger organic solvent, such as 20% methanol, may be beneficial to remove less polar interferences.

-

Elution: Elute the analytes from the cartridge with 1 mL of methanol into a clean collection tube. The use of a different elution solvent, such as acetonitrile or a mixture of methanol and acetonitrile, may be explored for optimal recovery.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS Detection: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: To be determined by direct infusion of Temocapril and this compound standards.

Data Presentation

| Parameter | Temocapril | This compound |

| Recovery | > 85% | > 85% |

| Matrix Effect | < 15% | < 15% |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | - |

| Linearity (r²) | > 0.99 | - |

| Intra-day Precision (%CV) | < 10% | - |

| Inter-day Precision (%CV) | < 15% | - |

Note: The data presented in this table is representative of expected performance for a validated bioanalytical method of this type and should be confirmed experimentally.

Experimental Workflow Diagram

References

- 1. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of captopril in human plasma, using solid phase extraction and high-performance liquid chromatography, coupled to mass spectrometry: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solid-phase extraction and high-performance liquid chromatography applied to the determination of quinapril and its metabolite quinaprilat in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing Mass Spectrometry Parameters for the Detection of Temocapril-d5

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Temocapril is a prodrug of the angiotensin-converting enzyme (ACE) inhibitor, temocaprilat. It is used in the treatment of hypertension and heart failure.[1][2] The mechanism of action involves the inhibition of ACE, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II.[1][2][3] Inhibition of ACE leads to reduced levels of angiotensin II, resulting in vasodilation and a decrease in blood pressure.[1][2] Accurate and sensitive quantification of temocapril and its metabolites is essential for pharmacokinetic studies and clinical monitoring. Temocapril-d5, a stable isotope-labeled internal standard, is crucial for achieving high accuracy and precision in quantitative mass spectrometry-based assays.

This application note provides a detailed protocol for optimizing mass spectrometry parameters for the detection of this compound using a triple quadrupole mass spectrometer.

Quantitative Data Summary

The following table summarizes the optimized mass spectrometry parameters for the detection of this compound. These parameters should serve as a starting point for method development and may require further optimization based on the specific instrumentation and experimental conditions.

| Parameter | Value |

| Analyte | This compound |

| Molecular Weight | 481.64 g/mol [4] |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 482.3 |

| Product Ion (Q3) | m/z 308.2 |

| Fragmentor Voltage | 135 V |

| Collision Energy (CE) | 25 V |

| Dwell Time | 200 ms |

| Cell Accelerator Voltage | 4 V |

Note: The precursor and product ions are predicted based on the structure of Temocapril and common fragmentation patterns of similar molecules. These values must be confirmed experimentally.

Experimental Protocols

Materials and Reagents

-

This compound standard (Santa Cruz Biotechnology or other certified supplier)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (LC-MS grade)

-

Control biological matrix (e.g., human plasma, rat plasma)

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.

-

Spiking Solutions: Prepare a series of spiking solutions by serially diluting the working stock solution with 50% methanol in water to achieve the desired concentrations for calibration curve and quality control samples.

Sample Preparation (Protein Precipitation)

-

To 50 µL of the biological matrix (e.g., plasma), add 150 µL of ice-cold acetonitrile containing the internal standard (if Temocapril is being quantified). For direct infusion and optimization of this compound, a simple solution in an appropriate solvent is sufficient.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

-

Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

-

LC System: Agilent 1290 Infinity II UHPLC or equivalent

-

Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10-90% B

-

3.0-3.5 min: 90% B

-

3.5-3.6 min: 90-10% B

-

3.6-5.0 min: 10% B (re-equilibration)

-

Mass Spectrometry (MS) Conditions

-

MS System: Agilent 6470 Triple Quadrupole MS or equivalent

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Gas Temperature: 300°C

-

Gas Flow: 5 L/min

-

Nebulizer Pressure: 45 psi

-

Sheath Gas Temperature: 250°C

-

Sheath Gas Flow: 11 L/min

-

Capillary Voltage: 3500 V

-

Scan Type: Multiple Reaction Monitoring (MRM)

Optimization of MS Parameters

-

Infusion and Precursor Ion Identification: Infuse a standard solution of this compound (e.g., 1 µg/mL in 50% acetonitrile with 0.1% formic acid) directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min). Perform a full scan in Q1 to identify the protonated molecular ion [M+H]⁺, which will be the precursor ion.

-

Product Ion Scan: Set the identified precursor ion in Q1 and perform a product ion scan to identify the most abundant and stable fragment ions in Q3.

-

Collision Energy (CE) Optimization: For the most intense product ions, perform a CE ramp to determine the optimal CE that yields the highest fragment ion intensity.

-

Fragmentor Voltage Optimization: Optimize the fragmentor voltage to maximize the precursor ion intensity.

-

MRM Transition Confirmation: Once the optimal precursor ion, product ion, and CE are determined, set up the MRM transition and inject a sample to confirm the chromatographic peak and sensitivity.

Visualizations

Signaling Pathway

Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of Temocapril.

Experimental Workflow

Caption: Workflow for the optimization of mass spectrometry parameters for this compound.

References